1,3-Dimethyl-1H-pyrazole-5-carbonitrile
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Overview
Description
“1,3-Dimethyl-1H-pyrazole-5-carbonitrile” is a heterocyclic organic compound . It has a molecular weight of 121.14 . The IUPAC name for this compound is 1,3-dimethyl-1H-pyrazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for “1,3-Dimethyl-1H-pyrazole-5-carbonitrile” is 1S/C6H7N3/c1-5-3-6(4-7)9(2)8-5/h3H,1-2H3 . The InChI key is FLBLWIMFXGNWRG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1,3-Dimethyl-1H-pyrazole-5-carbonitrile” is a solid at room temperature .
Scientific Research Applications
Synthesis of Pyridine-Pyrimidines
1,3-Dimethyl-1H-pyrazole-5-carbonitrile has been used in the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridin-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones. This process involves a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation and solvent-free conditions. The method offers advantages such as easy recovery, reusability of the catalyst, and high yields of the products, highlighting its potential in green chemistry and sustainable synthesis processes (Rahmani et al., 2018).
Formation of Dithiazines and Trithiazepines
Another study demonstrated the use of 1,3-dimethyl-1H-pyrazole-5-carbonitrile in the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines. The reactions yielded dithiazine and trithiazepine carbonitriles with good efficiency. This synthetic route opens up new possibilities for developing compounds with potential applications in materials science and pharmaceutical research (Koyioni et al., 2014).
Heterocyclic Tautomerism
The product of a reaction between 3-methyl-1-phenyl-2-pyrazolin-5-one and tetracyanoethylene was studied, which involved 1,3-dimethyl-1H-pyrazole-5-carbonitrile as an intermediate. This research contributes to our understanding of heterocyclic tautomerism, a fundamental concept in organic chemistry that has implications for the design of bioactive molecules (Guard & Steel, 2001).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-3-6(4-7)9(2)8-5/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBLWIMFXGNWRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371255 |
Source
|
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |
CAS RN |
306936-77-6 |
Source
|
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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